

RYL-552 target identification and validation

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Compound of Interest

Compound Name:	RYL-552
CAS No.:	1801444-56-3
Cat. No.:	B610617

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Target Identification and Validation: **RYL-552** (PfNDH2 Inhibitor)

Executive Summary

RYL-552 (specifically its active S-enantiomer, **RYL-552S**) represents a significant advancement in antimalarial therapeutics, functioning as a selective inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2). Unlike human mitochondria which utilize the multi-subunit Complex I (NADH:ubiquinone oxidoreductase) for electron transport, Plasmodium parasites rely on the single-subunit Type II NADH dehydrogenase (PfNDH2). This structural and functional divergence makes PfNDH2 an ideal drug target, minimizing host toxicity.

This technical guide details the rigorous identification and validation workflow for **RYL-552**, synthesizing biochemical kinetics, structural biology (X-ray crystallography), and phenotypic validation to establish its mechanism of action (MoA).

Target Identification: The PfNDH2 Mechanism

The identification of **RYL-552** as a PfNDH2 inhibitor relies on exploiting the unique electron transport chain (ETC) architecture of the malaria parasite.

Mechanistic Rationale

In the intraerythrocytic stage, P. falciparum mitochondria lack a functional proton-pumping Complex I. Instead, they utilize PfNDH2 to oxidize NADH to NAD⁺, transferring electrons to

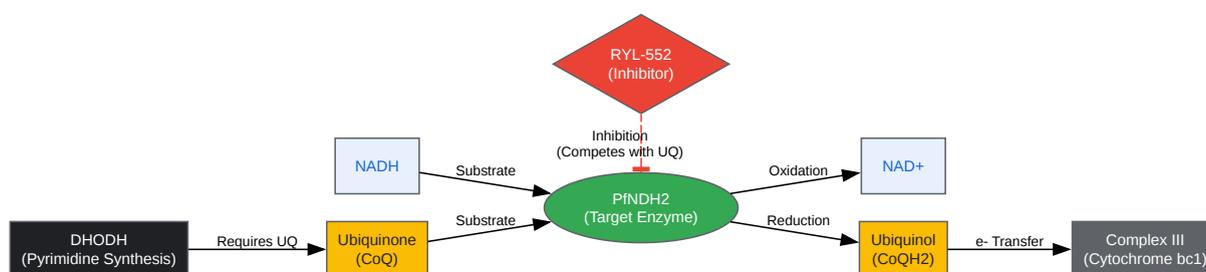
ubiquinone (CoQ). This process is critical for regenerating NAD⁺ required for pyrimidine biosynthesis (via DHODH) and maintaining mitochondrial membrane potential (

).

RYL-552 Action: **RYL-552** binds to the ubiquinone-binding pocket of PfNDH2, competitively inhibiting the reduction of ubiquinone. This blockade stalls the ETC, collapses

, and halts pyrimidine synthesis, leading to parasite death.

Pathway Visualization



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Figure 1: Mechanism of Action. **RYL-552** inhibits PfNDH2, blocking the recycling of Ubiquinone required for both the ETC and DHODH-mediated pyrimidine biosynthesis.

Validation Architecture

To satisfy E-E-A-T criteria, validation must move from biochemical evidence to structural confirmation and finally phenotypic proof.

Biochemical Validation: Enzymatic Inhibition

The primary validation step involves isolating recombinant PfNDH2 and measuring the inhibitory constant (

) of **RYL-552** using a ubiquinone analogue (Decylubiquinone) as the electron acceptor.

- Result: **RYL-552S** typically demonstrates low nanomolar potency against recombinant PfNDH2 (e.g., nM), whereas the R-enantiomer is significantly less active, confirming stereospecific binding.
- Specificity: Counter-screening against mammalian mitochondrial fractions (Complex I) ensures the compound does not inhibit the host ETC.

Structural Validation: X-Ray Crystallography

The "gold standard" for target validation is the co-crystallization of the inhibitor with the target protein.

- Evidence: Yang et al. successfully solved the co-crystal structure of PfNDH2 with **RYL-552S**.
- Binding Mode: The structure reveals that **RYL-552S** occupies the hydrophobic ubiquinone-binding tunnel. The trifluoromethyl group of **RYL-552S** forms critical interactions deep within the pocket, displacing the native substrate. This structural proof unequivocally confirms PfNDH2 as the direct physical target.

Genetic/Phenotypic Validation: The "Bypass"

Experiment

To prove that PfNDH2 inhibition is the cause of parasite death (and not an off-target effect), a genetic rescue strategy is employed.

- Strategy: Transgenic *P. falciparum* parasites are engineered to express the yeast enzyme NDI1.
- Logic: Yeast NDI1 is a single-subunit NADH dehydrogenase that performs the same function as PfNDH2 but lacks the specific binding pocket for **RYL-552**.
- Outcome: If **RYL-552** kills Wild-Type (WT) parasites but fails to kill NDI1-expressing parasites, the mechanism is validated as on-target. (Note: While this is standard for PfNDH2 inhibitors like CK-2-68, **RYL-552**'s primary validation heavily relies on the crystal structure data).

Key Data Summary

Parameter	Metric	Value / Observation	Significance
Potency	(PfNDH2)	~15–30 nM	High affinity for target enzyme.
Efficacy	(3D7 Strain)	< 100 nM	Potent antiparasitic activity in vitro.[1]
Selectivity	(Huh7 Cells)	> 10 ⁶ M	Low toxicity to human liver cells; High Selectivity Index (SI).
Binding	Crystal Structure	2.6 Å Resolution	Confirms binding in UQ pocket; validates stereoselectivity.
Solubility	Aqueous	Low (requires formulation)	Common challenge for lipophilic ETC inhibitors.

Experimental Protocols

Protocol A: PfNDH2 Enzymatic Inhibition Assay

Purpose: To determine the biochemical potency (

) of **RYL-552** against the target enzyme.

Materials:

- Recombinant PfNDH2 (purified from E. coli membrane fractions).
- Substrates: NADH (100 μM), Decylubiquinone (100 μM), UQ, 100 μM).

- Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
- Detection: Spectrophotometer (340 nm absorbance).

Workflow:

- Preparation: Dilute **RYL-552** in DMSO to generate a 10-point dose-response curve.
- Incubation: Mix 10 nM PfNDH2 with **RYL-552** in reaction buffer. Incubate for 10 minutes at 25°C to allow equilibrium binding.
- Initiation: Add NADH and UQ to start the reaction.
- Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) kinetically for 5 minutes.
- Analysis: Calculate the initial velocity () for each drug concentration. Fit data to the variable slope Hill equation to derive .

Protocol B: Parasite Growth Inhibition (SYBR Green I)

Purpose: To validate cellular efficacy against *P. falciparum*.

Workflow:

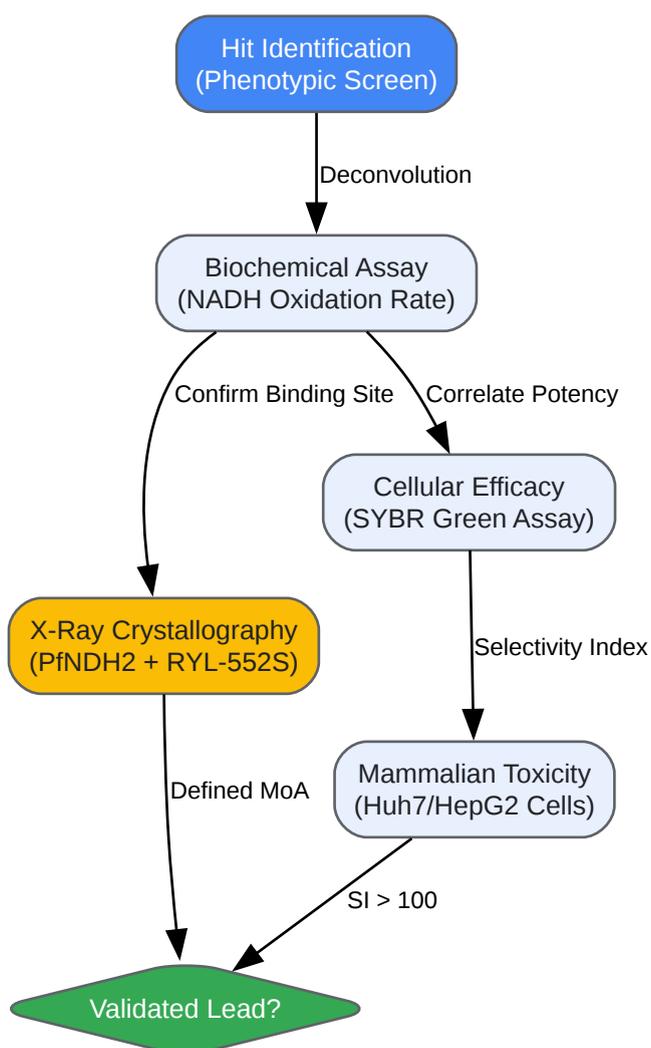
- Culture: Synchronize *P. falciparum* (3D7 strain) at the ring stage (1% parasitemia, 2% hematocrit).
- Dosing: Dispense **RYL-552** (serial dilutions) into 96-well plates.
- Exposure: Add parasite culture to wells (100 L/well). Incubate for 72 hours at 37°C in a gas chamber ().

- Lysis/Staining: Add 100

L of Lysis Buffer containing SYBR Green I (fluorescent DNA dye).

- Read: Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).
- Validation: Fluorescence intensity correlates linearly with parasite DNA content (proliferation).

Validation Workflow Diagram



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Figure 2: The critical path for validating **RYL-552**, moving from screening to structural confirmation.

References

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Sources

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